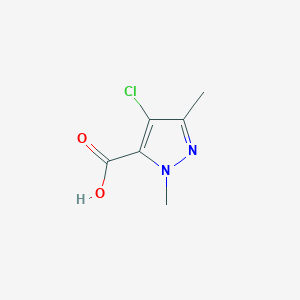
3,4-ジエトキシフェニル酢酸
概要
説明
3,4-Diethoxyphenylacetic acid is a chemical compound with the molecular formula C12H16O4 . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 3,4-Diethoxyphenylacetic acid consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The molecular weight is approximately 224.253 Da .
Physical And Chemical Properties Analysis
3,4-Diethoxyphenylacetic acid is a solid at 20 degrees Celsius . It has a density of 1.1±0.1 g/cm³, a boiling point of 357.2±27.0 °C at 760 mmHg, and a flash point of 134.1±17.2 °C . It has a molar refractivity of 60.0±0.3 cm³ .
科学的研究の応用
製薬研究
3,4-ジエトキシフェニル酢酸は、潜在的な薬理学的用途を持つ化合物として同定されています。 これは、多剤耐性(MDR)排出ポンプの阻害剤として有望であることが示されている合成化合物です . これらのポンプは、多くの場合、がん細胞における化学療法薬に対する耐性の発達に関与しており、阻害剤は化学療法の有効性を高める可能性があります。
生化学的研究
生化学では、この化合物の構造により、膜スルホトランスフェラーゼの基質となりえます . これらの酵素は、ホルモン、神経伝達物質、薬物など、さまざまな分子の代謝に不可欠です。 この酵素との相互作用を研究することで、代謝経路や疾患状態に関する洞察を得ることができます。
有機合成
3,4-ジエトキシフェニル酢酸は、より複雑な分子の前駆体として有機合成で使用されます。 そのフェニル酢酸コアは、有機化学における汎用性の高いビルディングブロックであり、医薬品、農薬、ポリマーなど、幅広い化学物質の合成に役立ちます .
材料科学
この化合物の誘導体は、特定の光学特性または電子特性を持つ新素材の開発において、材料科学で注目されています。 その芳香族構造は、ポリマーの熱安定性と剛性に貢献する可能性があります .
農業化学
農業化学の研究では、フェニル酢酸誘導体を成長調節剤または除草剤として使用することが検討されています。 3,4-ジエトキシフェニル酢酸のジエトキシ基は、植物酵素やホルモンとの相互作用を変化させ、植物の成長と発達に影響を与える可能性があります .
環境科学
環境科学では、3,4-ジエトキシフェニル酢酸のようなフェニル酢酸誘導体の研究は、環境における芳香族化合物の運命と輸送を理解するために重要です。 これらの研究は、芳香族汚染物質の影響を軽減するための戦略の開発に役立ちます .
Safety and Hazards
作用機序
Target of Action
3,4-Diethoxyphenylacetic acid is a synthetic compound that has been shown to be an inhibitor of multidrug resistance (MDR) efflux pumps . It is also a substrate for membrane sulfotransferases , which are enzymes that catalyze the transfer of sulfate from 3,4-diethoxyphenylacetic acid to other compounds .
Mode of Action
The compound interacts with its targets, the MDR efflux pumps, and inhibits their function . This results in an increase in the concentration of certain drugs within the cell, potentially enhancing their efficacy. As a substrate for membrane sulfotransferases, it participates in the transfer of sulfate groups, which can have various effects depending on the specific biochemical context .
Biochemical Pathways
Its role as a substrate for membrane sulfotransferases suggests that it may be involved in various sulfate transfer reactions . These reactions are crucial in many biological processes, including detoxification, hormone regulation, and molecular signaling.
Pharmacokinetics
Its molecular weight of 22425 g/mol suggests that it may be readily absorbed and distributed within the body
Result of Action
The inhibition of MDR efflux pumps by 3,4-Diethoxyphenylacetic acid can potentially enhance the efficacy of certain drugs by increasing their intracellular concentration . Its role as a substrate for membrane sulfotransferases may also have various effects depending on the specific biochemical context .
生化学分析
Biochemical Properties
3,4-Diethoxyphenylacetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate or inhibitor, influencing the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, 3,4-Diethoxyphenylacetic acid may interact with proteins and other biomolecules, affecting their structure and function .
Cellular Effects
The effects of 3,4-Diethoxyphenylacetic acid on cells are diverse and depend on the cell type and concentration of the compound. It has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, 3,4-Diethoxyphenylacetic acid can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, 3,4-Diethoxyphenylacetic acid exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, the compound may inhibit or activate enzymes involved in metabolic pathways, thereby altering the flow of metabolites. Additionally, 3,4-Diethoxyphenylacetic acid can influence gene expression by interacting with transcription factors or other DNA-binding proteins, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Diethoxyphenylacetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Diethoxyphenylacetic acid can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 3,4-Diethoxyphenylacetic acid in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions or protecting against oxidative stress. At high doses, 3,4-Diethoxyphenylacetic acid can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .
Metabolic Pathways
3,4-Diethoxyphenylacetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may further participate in biochemical reactions, influencing metabolic flux and the levels of key intermediates. The compound’s involvement in metabolic pathways highlights its potential role in modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 3,4-Diethoxyphenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of 3,4-Diethoxyphenylacetic acid can affect its biological activity, as its concentration in specific tissues or organelles determines its interaction with target biomolecules .
Subcellular Localization
3,4-Diethoxyphenylacetic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 3,4-Diethoxyphenylacetic acid is crucial for elucidating its precise role in cellular processes .
特性
IUPAC Name |
2-(3,4-diethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-15-10-6-5-9(8-12(13)14)7-11(10)16-4-2/h5-7H,3-4,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKUHWAANCXBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191783 | |
| Record name | 3,4-Diethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38464-04-9 | |
| Record name | 3,4-Diethoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38464-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diethoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diethoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)